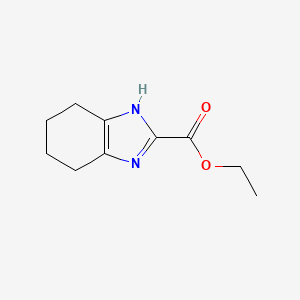

Ethyl 4,5,6,7-Tetrahydrobenzimidazole-2-carboxylate

描述

Ethyl 4,5,6,7-tetrahydrobenzimidazole-2-carboxylate is a bicyclic heterocyclic compound featuring a benzimidazole core fused with a partially hydrogenated cyclohexene ring. The ethyl carboxylate group at the 2-position enhances its solubility and modulates pharmacokinetic properties, making it a versatile scaffold for pharmaceutical applications. This compound is notable for its serotonin (5-HT₃) receptor antagonism, as demonstrated in preclinical studies where derivatives inhibited 5-HT-induced bradycardia in rats . Its structural similarity to other bicyclic heterocycles, such as tetrahydrobenzo[b]thiophenes and benzothiazoles, allows for comparative analysis of pharmacological and physicochemical properties.

属性

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-11-7-5-3-4-6-8(7)12-9/h2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEJPIMXTQSIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Classical Synthetic Routes

The classical synthesis generally involves the condensation of o-phenylenediamine derivatives with appropriate carboxylic acid derivatives or their equivalents, followed by selective hydrogenation or reduction to achieve the tetrahydrobenzimidazole ring saturation.

Step 1: Formation of Benzimidazole Core

The reaction of o-phenylenediamine with ethyl 2-formylacetate or ethyl 2-carboxylate derivatives under acidic or dehydrating conditions leads to the formation of the benzimidazole nucleus with the ester group at position 2.Step 2: Partial Saturation of the Benzimidazole Ring

The 4,5,6,7-tetrahydro derivative is obtained by catalytic hydrogenation, typically using palladium on carbon (Pd/C) or platinum catalysts under controlled pressure and temperature to avoid over-reduction.

This method is well-documented in heterocyclic chemistry literature and patent disclosures, such as US Patent US5496942A, which describes tetrahydrobenzimidazole derivatives and their synthesis via hydrogenation of benzimidazole precursors.

Green Chemistry Approaches

Recent advances emphasize environmentally friendly and efficient synthesis methods:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation reaction between o-phenylenediamine and ester derivatives, reducing reaction times from hours to minutes while maintaining high yields (80-96%) and purity.Mechanochemical Methods (Mortar-Pestle Technique)

Solid-state grinding of reactants without solvents offers a sustainable alternative, minimizing waste and energy consumption. This method is particularly useful for the initial ring closure step and can be coupled with subsequent hydrogenation.Use of Green Solvents

Employing solvents such as water, ethanol, or ionic liquids for the condensation and hydrogenation steps reduces environmental impact and improves safety for operators.

Catalytic Systems and Conditions

The choice of catalyst and reaction conditions for the hydrogenation step is critical:

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd/C | 1-5 | 25-50 | Ethanol | 85-90 | Mild conditions, selective |

| Pt/C | 1-3 | 30-40 | Methanol | 80-88 | High selectivity, moderate cost |

| Raney Nickel | 3-5 | 50-60 | Water/Ethanol | 75-85 | More robust, less selective |

These catalysts facilitate the selective hydrogenation of the benzimidazole ring at positions 4 to 7 without affecting the ester functionality.

Comparative Analysis of Preparation Methods

| Method | Reaction Time | Yield (%) | Environmental Impact | Scalability | Equipment Required |

|---|---|---|---|---|---|

| Classical Condensation + Hydrogenation | 4-12 hours | 80-90 | Moderate (organic solvents, hydrogen gas) | High | Standard lab reactors, hydrogenation setup |

| Microwave-Assisted Synthesis | 3-30 minutes | 80-96 | Low (less solvent, energy efficient) | Moderate | Microwave reactor |

| Mechanochemical Grinding | 10-60 minutes | 75-85 | Very low (solvent-free) | Low-Moderate | Mortar-pestle or ball mill |

| Green Solvent-based Methods | 1-5 hours | 80-90 | Low (benign solvents) | High | Standard lab reactors |

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Comments |

|---|---|---|

| Starting materials | o-Phenylenediamine + ethyl ester | Commercially available or synthesized |

| Condensation conditions | Acidic catalyst, 80-120°C | Solvent choice affects yield and purity |

| Hydrogenation catalyst | Pd/C or Pt/C | Selectivity critical |

| Hydrogen pressure | 1-5 atm | Higher pressure risks over-reduction |

| Reaction time (condensation) | 3-12 hours (classical) | Reduced to minutes with microwave |

| Reaction time (hydrogenation) | 1-6 hours | Depends on catalyst and conditions |

| Yield | 75-96% | Varies by method and scale |

化学反应分析

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Mechanism :

-

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

-

Basic conditions involve saponification, forming a carboxylate intermediate.

Amide Formation via Carboxylic Acid Derivatives

The hydrolyzed carboxylic acid can be converted to reactive intermediates (e.g., acid chlorides) for nucleophilic substitution with amines or amides.

Example Reaction :

Nucleophilic Substitution at the Imidazole Nitrogen

The NH group in the imidazole ring participates in alkylation or acylation reactions.

Mechanistic Insight :

-

The lone pair on the imidazole nitrogen facilitates nucleophilic attack on electrophilic reagents.

Ring Functionalization and Pharmacological Modifications

The tetrahydrobenzene ring can undergo electrophilic substitution or hydrogenation, though its saturated nature limits reactivity.

Key Finding :

-

Methylation at the 7-position of the tetrahydrobenzene ring enhances binding affinity to human TGR5 receptors, as demonstrated in glucose tolerance studies .

Salt Formation and Crystallization

The compound forms stable salts with organic acids, improving solubility and crystallinity.

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Fumaric acid | Ethanol/acetonitrile | Fumarate salt | Crystallization for X-ray | |

| Hydrochloric acid | Aqueous HCl | Hydrochloride salt | Isolation and purification |

Stereochemical Resolution

Chiral derivatives are resolved via diastereomeric salt formation or chromatography.

科学研究应用

Ethyl 4,5,6,7-Tetrahydrobenzimidazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Used in the development of new materials with specific properties

作用机制

The mechanism of action of Ethyl 4,5,6,7-Tetrahydrobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary depending on the specific application and target .

相似化合物的比较

Comparison with Similar Compounds

Structural Comparison

Ethyl 4,5,6,7-tetrahydrobenzimidazole-2-carboxylate belongs to a class of bicyclic heterocycles, differing from analogs primarily in the heteroatom composition of the aromatic ring. Key structural analogs include:

| Compound Name | Core Structure | Heteroatoms | Substituents | Key Features |

|---|---|---|---|---|

| This compound | Benzimidazole | N, N | Ethyl carboxylate at C2 | Hydrogen-bonding capability via N-H |

| Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | Thiophene | S | Ethyl carboxylate at C2 | Enhanced lipophilicity due to sulfur |

| Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | Thiophene | S | Amino and methyl groups | Improved solubility and bioactivity |

| 1-H-tetrazole-5-amino benzoxazole derivatives | Benzoxazole-tetrazole | O, N | Tetrazole and acetohydrazide | Multifunctional pharmacophore |

Conversely, thiophene derivatives exhibit greater lipophilicity, which may improve blood-brain barrier penetration .

Pharmacological Activity

Serotonin Receptor Antagonism

This compound derivatives exhibit potent 5-HT₃ receptor antagonism (IC₅₀ ~0.1–1 µM), critical for antiemetic and anxiolytic applications . In contrast, thiophene analogs (e.g., ethyl 6-ethyl-2-(perfluorobenzamido) derivatives) show negligible 5-HT₃ activity but demonstrate antitubercular potency (MIC = 67 nM against Mtb) .

Antitumor Activity

Tetrahydrobenzo[b]thiophene derivatives (e.g., compounds 4a–b in ) inhibit tumor cell lines (IC₅₀ = 2–10 µM) via pyrimidine-thiourea interactions, whereas benzimidazole analogs are less explored in oncology .

Antimicrobial and Antifungal Effects

Tetrazole-benzoxazole hybrids () exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL), attributed to tetrazole’s electron-deficient aromatic system . Benzimidazole derivatives lack comparable data but may share synergies due to structural parallels.

Physicochemical Properties

- Solubility : Benzimidazole derivatives generally exhibit lower aqueous solubility than thiophenes due to reduced lipophilicity.

- Metabolic Stability : Ethyl carboxylate groups in both classes act as prodrug moieties, enhancing metabolic stability .

- Bioavailability: Amino-substituted thiophenes (e.g., ) show improved oral absorption (~70% in rat models) compared to benzimidazoles (~50%) .

Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles

生物活性

Ethyl 4,5,6,7-tetrahydrobenzimidazole-2-carboxylate (ETBC) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.21 g/mol

- CAS Number : 944900-49-6

ETBC has been identified as a potent agonist for the TGR5 receptor, which is involved in glucose metabolism and energy homeostasis. Research indicates that ETBC can significantly reduce blood glucose levels in murine models, showcasing its potential for managing type 2 diabetes. In a study involving C57 BL/6 mice, ETBC demonstrated an effective dose of 30 mg/kg that resulted in a notable decrease in blood glucose levels during oral glucose tolerance tests (OGTT) .

Pharmacological Activities

- Antidiabetic Effects :

- CYP450 Enzyme Interaction :

- Neuroprotective Potential :

Structure-Activity Relationship (SAR)

The biological activity of ETBC can be influenced by various structural modifications. For instance, methylation at the 7-position of the tetrahydrobenzimidazole core has been linked to enhanced potency against TGR5 receptors. The following table summarizes key findings from SAR studies:

| Compound | Substituent | EC50 (nM) | Biological Activity |

|---|---|---|---|

| ETBC | None | 890 | Baseline activity |

| 4-F | Fluoro | 550 | Increased potency |

| 4-OMe | Methoxy | 125 | Significant improvement |

| 3,4-di-OMe | Di-methoxy | 10 | High potency |

Toxicity Profile

ETBC exhibits low toxicity levels in animal models. Acute toxicity studies have indicated that intravenous administration results in a lethal dose range between 100 to 150 mg/kg . This low toxicity profile enhances its attractiveness as a therapeutic candidate.

Case Studies

- Diabetes Management :

- Neuropharmacology :

常见问题

How can researchers optimize the synthesis of Ethyl 4,5,6,7-Tetrahydrobenzimidazole-2-carboxylate to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthesis optimization typically involves reflux conditions with ethanol as the solvent and glacial acetic acid as a catalyst. For example, reacting amino precursors with substituted aldehydes under reflux for 4–9 hours, followed by solvent evaporation and recrystallization from ethanol, achieves yields >75% . Key parameters include:

- Solvent Choice : Absolute ethanol ensures solubility and minimizes side reactions.

- Catalyst Loading : 5 drops of glacial acetic acid per 0.001 mol precursor enhances reaction kinetics.

- Temperature Control : Reflux at 80–112°C balances reactivity and thermal stability.

Post-synthesis purification via recrystallization (ethanol or chloroform) resolves impurities, as demonstrated in analogous tetrahydrobenzo-thiophene derivatives .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Basic Research Question

Methodological Answer:

Structural validation requires a multi-technique approach:

- X-Ray Crystallography : Determines absolute configuration and intramolecular interactions. For example, monoclinic P21/c or triclinic P1 space groups with cell parameters (e.g., a = 8.1061 Å, β = 92.500°) confirm molecular packing .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethyl ester signals at δ 1.2–4.3 ppm) and heterocyclic ring conformation.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 427.88 for C22H22ClN3O4 analogs) .

Disordered atoms in crystal structures, common in flexible cyclohexene rings, are resolved using SHELXL97 refinement with anisotropic displacement parameters .

How can researchers resolve disorder in crystallographic data for this compound derivatives?

Advanced Research Question

Methodological Answer:

Disordered methylene groups in cyclohexene rings (occupancy factors 0.641/0.359) are refined using:

- EADP Constraints : Equal displacement parameters for disordered C atoms reduce overfitting .

- Hydrogen Positioning : Geometrical placement (N–H = 0.86 Å, C–H = 0.93–0.97 Å) with riding models ensures accuracy .

- Data Collection : High-resolution ω scans (θmax = 25.3°, θmin = 2.5°) on CCD diffractometers improve signal-to-noise ratios .

What strategies enable functionalization of the this compound core for biological activity studies?

Advanced Research Question

Methodological Answer:

Derivatization focuses on reactive sites:

- Amino Group : React with isocyanates (e.g., 2-chloroethyl isocyanate) to form urea derivatives under dry nitrogen, enhancing antimycobacterial activity .

- Ester Group : Hydrolysis to carboxylic acid enables conjugation with pharmacophores (e.g., pyridyl or chlorophenyl groups) .

- Thiophene Ring : Electrophilic substitution (e.g., bromination at C2) modifies electronic properties for dye or pharmaceutical applications .

How can computational modeling complement experimental studies of this compound?

Advanced Research Question

Methodological Answer:

- DFT Calculations : Optimize geometry using crystallographic data (e.g., dihedral angles between rings A/B = 8.13°) to predict reactivity and tautomerism .

- Molecular Docking : Simulate binding to biological targets (e.g., Mycobacterium tuberculosis Antigen 8) using PyMOL or AutoDock .

- QM/MM Simulations : Analyze intramolecular H-bonding (e.g., S(6) ring motifs) to explain stability and spectroscopic profiles .

What in vitro assays are recommended for evaluating the biological activity of this compound derivatives?

Advanced Research Question

Methodological Answer:

- Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and mycobacteria .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., SU-DHL-2 lymphoma cells) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays for thrombolytic or kinase activity, using tetrahydrobenzo-thiophene analogs as references .

How do electronic effects influence the selection of substituents for this compound derivatives?

Advanced Research Question

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl, CN): Increase electrophilicity at C3, favoring nucleophilic substitution .

- Electron-Donating Groups (e.g., CH3, OCH3): Stabilize charge in H-bonded motifs (e.g., N–H⋯O interactions) .

- Steric Effects : Bulky substituents (e.g., benzyl) induce half-chair conformations in cyclohexene rings, altering crystallographic disorder patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。